molecular formula C7H12N2OS B2649501 2-Methyl-6-oxopiperidine-2-carbothioamide CAS No. 2580218-83-1

2-Methyl-6-oxopiperidine-2-carbothioamide

Cat. No.: B2649501
CAS No.: 2580218-83-1
M. Wt: 172.25
InChI Key: FVXLOIUNJKYAJN-UHFFFAOYSA-N
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Description

2-Methyl-6-oxopiperidine-2-carbothioamide is a chemical compound with the molecular formula C7H12N2OS and a molecular weight of 172.25 g/mol . It is known for its unique structure, which includes a piperidine ring substituted with a methyl group, a ketone, and a carbothioamide group. This compound is used in various scientific research applications due to its interesting chemical properties.

Scientific Research Applications

2-Methyl-6-oxopiperidine-2-carbothioamide is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with 2-Methyl-6-oxopiperidine-2-carbothioamide are H302, H315, H319, and H335 . These codes correspond to specific hazards, which can be looked up in a GHS hazard statement table.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-oxopiperidine-2-carbothioamide can be achieved through several methods. One common approach involves the acid-mediated 6-endo-trig cyclization of amine-substituted enones . This method ensures the stereoselective formation of the piperidine ring, yielding high overall product purity. The reaction conditions typically involve the use of an acid catalyst, such as p-tosic acid, and are performed under conditions that prevent the removal of protecting groups or the formation of acetals.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring high yield and purity, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-oxopiperidine-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The carbothioamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 2-Methyl-6-oxopiperidine-2-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The piperidine ring provides structural stability and can modulate the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-oxopiperidine: Lacks the carbothioamide group, resulting in different chemical properties and reactivity.

    6-Oxopiperidine-2-carbothioamide: Similar structure but without the methyl group, affecting its steric and electronic properties.

Uniqueness

2-Methyl-6-oxopiperidine-2-carbothioamide is unique due to the presence of both a methyl group and a carbothioamide group on the piperidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methyl-6-oxopiperidine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS/c1-7(6(8)11)4-2-3-5(10)9-7/h2-4H2,1H3,(H2,8,11)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXLOIUNJKYAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(=O)N1)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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